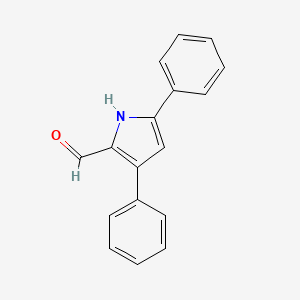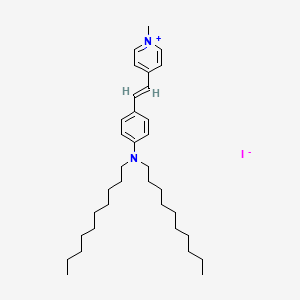![molecular formula C7H14N2O2S B1147811 Aldicarb-[13C2,d3] CAS No. 1261170-75-5](/img/new.no-structure.jpg)
Aldicarb-[13C2,d3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldicarb-[13C2,d3] is a labeled analog of aldicarb, a carbamate insecticide. Aldicarb is known for its effectiveness against a variety of pests including thrips, aphids, spider mites, lygus, fleahoppers, and leafminers. It is primarily used as a nematicide. Aldicarb-[13C2,d3] is used in scientific research to study the behavior and metabolism of aldicarb in various environments .
Mechanism of Action
Target of Action
Aldicarb-[13C2,d3] primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Aldicarb-[13C2,d3] is a fast-acting cholinesterase inhibitor . It prevents the breakdown of acetylcholine at the synaptic cleft, leading to a rapid accumulation of acetylcholine . The structure of Aldicarb-[13C2,d3] is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase in the body .
Biochemical Pathways
The basic metabolic pathway for Aldicarb-[13C2,d3] is consistent across all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb-[13C2,d3] is metabolically transformed into aldicarb sulfoxide and aldicarb sulfone .
Pharmacokinetics
Aldicarb-[13C2,d3] is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . In a case of severe poisoning, the half-life of distribution was found to be 0.4 hours, and the half-life of elimination was 13 hours .
Result of Action
The inhibition of acetylcholinesterase by Aldicarb-[13C2,d3] leads to an excess of acetylcholine in the nervous system, causing rapid onset severe toxicity with muscarinic and nicotinic symptoms . These symptoms can include seizures, decreased consciousness, and in severe cases, respiratory failure .
Action Environment
Aldicarb-[13C2,d3] is frequently found as a contaminant in groundwater, particularly in areas where it has been applied and where the soil is sandy . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type and proximity to water sources can significantly influence the action, efficacy, and stability of Aldicarb-[13C2,d3] .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aldicarb-[13C2,d3] involves the incorporation of carbon-13 and deuterium isotopes into the aldicarb molecule. The general synthetic route includes the following steps:
Formation of the oxime: The starting material, 2-methyl-2-(methylthio)propanal, is reacted with hydroxylamine to form the oxime.
Carbamoylation: The oxime is then treated with methyl isocyanate to form the carbamate.
Isotope labeling: The incorporation of carbon-13 and deuterium isotopes is achieved through the use of labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of aldicarb-[13C2,d3] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Aldicarb-[13C2,d3] undergoes several types of chemical reactions, including:
Oxidation: Aldicarb can be oxidized to form aldicarb sulfoxide and aldicarb sulfone.
Hydrolysis: Aldicarb can undergo hydrolysis to form aldicarb oxime and aldicarb nitrile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions under acidic or basic conditions.
Major Products
Oxidation: The major products are aldicarb sulfoxide and aldicarb sulfone.
Hydrolysis: The major products are aldicarb oxime and aldicarb nitrile.
Scientific Research Applications
Aldicarb-[13C2,d3] is used in various scientific research applications, including:
Environmental Studies: To study the degradation and persistence of aldicarb in soil and water.
Toxicology: To investigate the metabolic pathways and toxic effects of aldicarb in organisms.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of aldicarb residues in environmental and biological samples.
Comparison with Similar Compounds
Similar Compounds
Carbofuran: Another carbamate insecticide with a similar mode of action.
Methomyl: A carbamate insecticide used for controlling a wide range of pests.
Oxamyl: A carbamate insecticide and nematicide with similar applications.
Uniqueness
Aldicarb-[13C2,d3] is unique due to its isotopic labeling, which allows for detailed studies of its behavior and metabolism. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with the non-labeled compound .
Properties
CAS No. |
1261170-75-5 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
195.27 g/mol |
IUPAC Name |
[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1 |
InChI Key |
QGLZXHRNAYXIBU-ZBTVZLOQSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)SC |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







